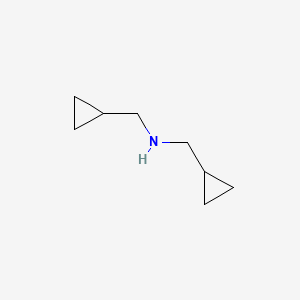










|
REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN(CC1C([N:25]([CH2:30][CH:31]2[CH2:33][CH2:32]2)[CH2:26][CH:27]2[CH2:29][CH2:28]2)=NC2C(C=1)=CC=CC=2C)C1N=NNN=1.[OH-].[Na+].ClCCl.S(OC)(OC)(=O)=O>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:27]1([CH2:26][NH:25][CH2:30][CH:31]2[CH2:33][CH2:32]2)[CH2:29][CH2:28]1 |f:1.2,6.7|
|


|
Name
|
(3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine
|
|
Quantity
|
0.132 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(CN(C=2N=NNN2)CC=2C(=NC3=C(C=CC=C3C2)C)N(CC2CC2)CC2CC2)C=C(C1)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
0.018 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.032 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
0.003 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 min at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from aqueous layer
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (3×10 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CNCC1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.07 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 249.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |